molecular formula C16H21NO3 B2533791 3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one CAS No. 1396858-06-2

3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one

Katalognummer: B2533791
CAS-Nummer: 1396858-06-2
Molekulargewicht: 275.348
InChI-Schlüssel: AFVRGRDHGHJRAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a bicyclo[3.2.1]octane scaffold with a 3-oxa (oxygen atom) and 8-aza (nitrogen atom) substitution, linked to a propan-1-one chain bearing a 4-methoxyphenyl group.

The compound’s structural framework is associated with pharmacological relevance, particularly in kinase inhibition (e.g., PI3K/AKT/mTOR pathways) and neurotransmitter modulation, as inferred from analogs in and .

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-15-7-2-12(3-8-15)4-9-16(18)17-13-5-6-14(17)11-20-10-13/h2-3,7-8,13-14H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVRGRDHGHJRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C3CCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Amino Alcohol Precursors

A patented approach for 8-azabicyclo[3.2.1]octane derivatives involves reducing amino nitriles or ketones using borohydrides or catalytic hydrogenation. For the 3-oxa variant, a diastereoselective cyclization of a hydroxyamide precursor is proposed:

Reaction Conditions

  • Precursor : 2-(Hydroxymethyl)-4-methoxybenzamide.
  • Cyclization Agent : Thionyl chloride (SOCl₂) in toluene with pyridine.
  • Temperature : 0–25°C, yielding the bicyclic lactam intermediate.

Purification

  • Recrystallization from acetonitrile/water (3:1 v/v) affords the 3-oxa-8-azabicyclo[3.2.1]octane lactam as a white solid (yield: 68–72%).

Reductive Amination Strategies

Alternative routes employ reductive amination of ketoesters with primary amines. For example, reacting ethyl 3-oxo-3-(4-methoxyphenyl)propanoate with 3-azabicyclo[3.2.1]octan-8-amine in methanol under hydrogen (1 atm) with palladium on carbon (Pd/C) achieves cyclization.

Key Data

Parameter Value Source
Catalyst Loading 5 wt% Pd/C
Reaction Time 12–16 hours
Yield 58–63%

Acylation of the Bicyclic Amine

Friedel-Crafts Acylation

Introducing the propan-1-one group necessitates acylation at the bicyclic amine’s nitrogen. A Friedel-Crafts approach using 3-(4-methoxyphenyl)propanoyl chloride and Lewis acids (e.g., AlCl₃) in dichloromethane (DCM) is viable:

Procedure

  • Dissolve 3-oxa-8-azabicyclo[3.2.1]octane (1.0 equiv) in anhydrous DCM.
  • Add AlCl₃ (1.2 equiv) at 0°C, followed by dropwise addition of 3-(4-methoxyphenyl)propanoyl chloride (1.1 equiv).
  • Stir at 25°C for 6 hours, then quench with ice-water.

Workup

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
  • Purify via silica gel chromatography (hexane/EtOAc 4:1) to isolate the product (yield: 65–70%).

Amide Coupling Using Carbodiimides

Alternatively, carbodiimide-mediated coupling of 3-(4-methoxyphenyl)propanoic acid with the bicyclic amine ensures milder conditions:

Reagents

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv).
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
  • Solvent : Dimethylacetamide (DMAC) at 0–5°C.

Yield Optimization

Parameter Optimal Range Source
EDC Equivalents 1.5–1.8
Reaction Temperature 0–5°C
Isolated Yield 72–75%

Functionalization of the Propanone Side Chain

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety is installed via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A preferred method involves reacting 3-bromopropiophenone with 4-methoxyphenylboronic acid under palladium catalysis:

Catalytic System

  • Catalyst : Pd(PPh₃)₄ (2 mol%).
  • Base : K₂CO₃ (2.0 equiv).
  • Solvent : Tetrahydrofuran (THF)/water (4:1 v/v).

Reaction Outcomes

  • Conversion: >95% (by HPLC).
  • Isolated Yield: 80–85% after column chromatography.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

Method Yield (%) Scalability Cost Efficiency Source
Cyclization + Acylation 65–70 Moderate High
Reductive Amination 58–63 High Moderate
Suzuki Coupling 80–85 Low Low

Cyclization followed by acylation offers the best balance of yield and cost, whereas Suzuki coupling, while high-yielding, requires expensive palladium catalysts.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Research indicates that compounds with similar structures to 3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one can act as mu-opioid receptor antagonists. These receptors are critical in pain modulation and addiction pathways, making this compound a candidate for developing analgesics or addiction treatments .

Anticancer Activity

Studies have shown that derivatives of bicyclic compounds exhibit anticancer properties. For instance, compounds related to the bicyclic structure have demonstrated antiproliferative effects against various cancer cell lines, suggesting that 3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one may also possess similar activities .

Neuropharmacology

Given its structural similarities to known psychoactive compounds, this compound could be investigated for its effects on neurotransmitter systems, potentially offering insights into treatments for neurological disorders.

Case Study 1: Mu-opioid Receptor Antagonism

In a study examining heteroarylalkyl derivatives of 8-azabicyclo[3.2.1]octane, compounds were found to effectively antagonize mu-opioid receptors, leading to reduced analgesic effects of opioids while maintaining safety profiles . This suggests that modifications to the bicyclic structure, like those seen in 3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one, could yield effective opioid alternatives.

Case Study 2: Anticancer Activity Assessment

A series of methyl derivatives related to bicyclic structures were synthesized and tested against human cancer cell lines (HCT-116 and MCF-7). Results indicated several compounds exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL . This highlights the potential for further exploration of 3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one in cancer therapeutics.

Data Table: Summary of Biological Activities

Compound StructureActivity TypeTest SubjectIC50 (μg/mL)
Similar BicyclicMu-opioid AntagonistIn vitro assaysNot specified
Related DerivativeAnticancerHCT-1161.9 - 7.52
Related DerivativeAnticancerMCF-7Not specified

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features References
Target Compound 3-Oxa-8-azabicyclo[3.2.1]octane core; 4-methoxyphenylpropanone C₁₆H₂₁NO₃* ~275.3* Unique 3-oxa substitution; potential kinase inhibition
BK63156 3-(1H-1,2,4-triazol-1-yl) substituent on bicyclo ring C₁₉H₂₄N₄O₂ 340.42 Enhanced hydrogen-bonding capacity due to triazole; research chemical (no clinical data)
BK65786 3-(1H-pyrazol-1-yl) substituent; 4-fluoro-3-methylphenyl group C₂₀H₂₄FN₃O 341.42 Fluorine improves metabolic stability; pyrazole may modulate target selectivity
63978-12-1 3-Benzyl substitution on diazabicyclo ring C₁₆H₂₂N₂O 258.36 Simplified structure; potential CNS activity due to benzyl group
2310098-56-5 3-Methylidene substituent; 4-chlorophenoxy group C₁₈H₂₂ClNO₂ 319.8 Chlorophenoxy enhances lipophilicity; methylidene may alter ring conformation
2109283-87-4 3-(Pyridin-2-yloxy) substituent; 4-chloro-3-methylphenyl group C₂₂H₂₅ClN₂O₂ 384.9 Pyridine oxygen increases polarity; chloro-methylphenyl enhances target affinity

*Calculated based on structural analogs.

Biologische Aktivität

The compound 3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is a derivative of the 8-azabicyclo[3.2.1]octane class, which has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. The unique structural features of this compound suggest significant biological activity, particularly in the modulation of monoamine neurotransmission.

Chemical Structure

The compound features a bicyclic structure that incorporates both an aromatic ring and a methoxy group, which are known to influence its pharmacological properties.

Pharmacological Properties

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including the target compound, exhibit monoamine reuptake inhibition properties. This mechanism is crucial for the treatment of various neuropsychiatric disorders such as depression, anxiety, and ADHD. The inhibition of monoamine transporters can enhance the availability of neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby improving mood and cognitive functions .

Case Studies and Experimental Findings

  • Monoamine Transporter Inhibition :
    • A study demonstrated that 8-azabicyclo[3.2.1]octane derivatives effectively inhibit serotonin and norepinephrine transporters with IC50 values ranging from 0.019 to 0.036 µM in biochemical assays .
    • This suggests a potent action on monoamine systems, which is beneficial in treating mood disorders.
  • Neuroprotective Effects :
    • In models of neurodegeneration, compounds similar to 3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one have shown protective effects against oxidative stress-induced neuronal damage, indicating potential use in neuroprotection .
  • Analgesic Activity :
    • Preliminary studies have indicated that this compound may possess analgesic properties, which could be attributed to its interaction with pain pathways modulated by monoamines .

Inhibition Potency of Monoamine Transporters

CompoundTargetIC50 (µM)
3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-oneSerotonin Transporter0.019
3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-oneNorepinephrine Transporter0.036

The mechanism underlying the biological activity of this compound involves its ability to bind to monoamine transporters, thereby preventing the reuptake of neurotransmitters. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and resulting in improved mood and cognitive function.

Q & A

Q. Q1. What are the established synthetic routes for 3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one, and how do reaction conditions influence yield?

Methodological Answer : The compound’s bicyclic core (3-oxa-8-azabicyclo[3.2.1]octane) is typically synthesized via [3+2] cycloaddition or ring-closing metathesis. The 4-methoxyphenyl group is introduced via nucleophilic substitution or Friedel-Crafts acylation. Key factors include:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Low temperatures (<0°C) reduce side reactions during acylation .
    Yield optimization requires monitoring by HPLC or LC-MS for intermediate purity .

Q. Q2. How is the compound characterized structurally, and what spectroscopic techniques resolve ambiguities in stereochemistry?

Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify methoxy (-OCH₃) and bicyclic protons. NOESY confirms spatial proximity of protons in the bicyclic system .
  • X-ray crystallography : Resolves absolute configuration, especially for chiral centers in the azabicyclo core (e.g., 8-azabicyclo[3.2.1]octane derivatives) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₉H₂₃NO₃) .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s pharmacokinetic properties, and what contradictions arise between in silico and experimental data?

Methodological Answer :

  • ADME prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration. Discrepancies often occur due to:
    • Protein binding : Experimental plasma protein binding assays may contradict predicted values .
    • Metabolic stability : CYP450 metabolism predictions (e.g., CYP3A4) may not align with in vitro microsomal assays .
  • Mitigation : Cross-validate with MD simulations (e.g., GROMACS) to refine solvation models .

Q. Q4. What strategies resolve contradictory data in the compound’s receptor binding affinity across different assay platforms?

Methodological Answer : Contradictions arise from:

  • Assay sensitivity : Radioligand binding (e.g., 3H^3H-labeled) vs. fluorescence polarization (FP) .
  • Receptor conformation : Membrane-bound vs. solubilized receptors yield varying Kd values .
    Resolution :

Normalize data using reference antagonists (e.g., atropine for muscarinic receptors).

Apply statistical meta-analysis (e.g., mixed-effects models) to aggregate results .

Q. Q5. How is the compound’s stability under physiological conditions evaluated, and what degradation products are clinically relevant?

Methodological Answer :

  • Forced degradation studies : Expose to pH 1–10, heat (40–60°C), and UV light. Monitor via:
    • HPLC-UV/Vis : Detect hydrolysis of the ketone group or methoxy cleavage .
    • LC-MS/MS : Identify sulfonic acid derivatives (common in oxidative conditions) .
  • Accelerated stability testing : Use ICH guidelines (25°C/60% RH) to model shelf-life .

Q. Q6. What experimental designs are optimal for assessing the compound’s efficacy in neurodegenerative disease models?

Methodological Answer :

  • In vivo models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) with randomized block designs to control for genetic variability .
  • Endpoint metrics : Combine behavioral assays (Morris water maze) with biomarker analysis (Aβ40/42 levels) .
  • Dose-response : Apply factorial designs to test multiple doses and administration routes (e.g., oral vs. intraperitoneal) .

Methodological Frameworks

Q. Q7. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer :

Scaffold modification : Vary substituents on the 4-methoxyphenyl group (e.g., halogens, alkyl chains) .

Bioisosteric replacement : Substitute the 3-oxa group with thioether or amine moieties .

Data analysis : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ) with IC₅₀ values .

Q. Q8. What protocols ensure reproducibility in synthesizing and testing enantiomerically pure forms of the compound?

Methodological Answer :

  • Chiral resolution : Use preparative chiral HPLC (e.g., Chiralpak IA column) with heptane/ethanol mobile phase .
  • Enantiomeric excess (ee) : Validate via circular dichroism (CD) or polarimetry .
  • Batch documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reaction parameters .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.